2-Methyl-2-(naphthalen-2-yl)oxirane
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Overview
Description
2-Methyl-2-(naphthalen-2-yl)oxirane is an organic compound with the molecular formula C13H12O It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)oxirane typically involves the reaction of 2-naphthaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
2-Methyl-2-(naphthalen-2-yl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can form various products depending on the nucleophile and reaction conditions. The compound’s naphthalene moiety may also interact with biological targets, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)oxirane: Similar structure but lacks the methyl group.
2-[(Naphthalen-1-yloxy)methyl]oxirane: Contains a different substitution pattern on the naphthalene ring
Uniqueness
2-Methyl-2-(naphthalen-2-yl)oxirane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H12O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-2-yloxirane |
InChI |
InChI=1S/C13H12O/c1-13(9-14-13)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
InChI Key |
KCMRKWFUMCAKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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